molecular formula C8H10Cl2N2 B13564120 2,4-Dichloro-6-isobutylpyrimidine

2,4-Dichloro-6-isobutylpyrimidine

Cat. No.: B13564120
M. Wt: 205.08 g/mol
InChI Key: YYOMOASTWOVWHO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-isobutylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an isobutyl group at position 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-isobutylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride and phosphorus trichloride in the presence of chlorine . This reaction proceeds without the need for a base and results in the formation of 4,6-dichloropyrimidine, which can then be further modified to introduce the isobutyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate and hydrochloric acid . The resulting 4,6-dihydroxypyrimidine is then chlorinated using dichloroethane and thionyl chloride to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-isobutylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield amino-pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-isobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

2,4-Dichloro-6-isobutylpyrimidine can be compared to other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobutyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

2,4-dichloro-6-(2-methylpropyl)pyrimidine

InChI

InChI=1S/C8H10Cl2N2/c1-5(2)3-6-4-7(9)12-8(10)11-6/h4-5H,3H2,1-2H3

InChI Key

YYOMOASTWOVWHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

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